molecular formula C9H11N3S B8328890 2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-amine

2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B8328890
M. Wt: 193.27 g/mol
InChI Key: FFWGXZMUHSKCDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C9H11N3S and its molecular weight is 193.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11N3S

Molecular Weight

193.27 g/mol

IUPAC Name

2,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C9H11N3S/c1-4-5(2)13-9-7(4)8(10)11-6(3)12-9/h1-3H3,(H2,10,11,12)

InChI Key

FFWGXZMUHSKCDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-amino-4,5-dimethylthiophene-3-carbonitrile (200 mg, 1.32 mmol), ammonia acetate (204 mg, 2.64 mmol), and triethyl orthoacetate (2.0 mL) was stirred in a sealed tube at 120° C. overnight. After the reaction mixture was cooling down to room temperature, the precipitate was collected by filtration, rinsed with EtOAc and dried in the air to give title compound (52 mg, 60%) as a yellow solid. 1H NMR (400 MHz, CDCl3) δ2.41 (s, 3H), 2.45 (s, 3H), 2.56 (s, 3H), 5.28 (bs, 2H). MS 194 (MH+).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
204 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Yield
60%

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